Glycine, N-(4-pyridinylmethylene)- (9CI)
Description
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Properties
CAS No. |
103084-34-0 |
|---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.164 |
IUPAC Name |
2-(pyridin-4-ylmethylideneamino)acetic acid |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)6-10-5-7-1-3-9-4-2-7/h1-5H,6H2,(H,11,12) |
InChI Key |
OOHYLOIGUGKDMR-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C=NCC(=O)O |
Synonyms |
Glycine, N-(4-pyridinylmethylene)- (9CI) |
Origin of Product |
United States |
Classification and Structural Characteristics Within Schiff Base Chemistry
N-(4-Pyridinylmethylene)glycine is classified as a Schiff base, a class of compounds characterized by the presence of a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. nih.gov This functional group is also known as an imine or azomethine. The formation of N-(4-Pyridinylmethylene)glycine involves a nucleophilic addition-elimination reaction between the primary amino group of glycine (B1666218) and the carbonyl group of pyridine-4-carboxaldehyde, resulting in the elimination of a water molecule.
The structural framework of N-(4-Pyridinylmethylene)glycine is distinguished by several key features:
The Azomethine Linkage (-N=CH-): This is the defining feature of the Schiff base, providing a site for coordination with metal ions and influencing the molecule's electronic properties and reactivity.
The Pyridine (B92270) Ring: A six-membered aromatic heterocycle containing a nitrogen atom. The nitrogen atom in the pyridine ring can act as a Lewis base, providing an additional coordination site for metal ions.
The Glycine Residue: This part of the molecule provides a carboxylic acid group (-COOH), which can also participate in coordination with metal ions, often in a deprotonated carboxylate form (-COO-). The presence of both the azomethine nitrogen and the carboxylate oxygen allows the molecule to act as a bidentate or even a tridentate ligand.
The planarity of the molecule can be influenced by the steric and electronic effects of the pyridine and glycine moieties. The presence of both a hydrogen bond donor (the carboxylic acid proton) and multiple hydrogen bond acceptors (the nitrogen atoms and the carboxylate oxygen) suggests the potential for the formation of extensive intermolecular hydrogen bonding networks in the solid state.
Table 1: Physicochemical Properties of Precursor Molecules
| Property | Glycine | Pyridine-4-carboxaldehyde |
| IUPAC Name | 2-Aminoacetic acid | Pyridine-4-carbaldehyde |
| CAS Number | 56-40-6 | 872-85-5 |
| Molecular Formula | C2H5NO2 | C6H5NO |
| Molecular Weight | 75.07 g/mol | 107.11 g/mol |
| Appearance | White crystalline solid | Colorless to yellow liquid |
| Melting Point | 233 °C (decomposes) | 3 °C |
| Boiling Point | Decomposes | 196-197 °C |
| Solubility in Water | Soluble | Soluble |
Research Significance of Pyridine Containing Glycine Derivatives
The incorporation of both a pyridine (B92270) ring and a glycine (B1666218) moiety into a single molecular framework gives rise to derivatives with significant research interest. This interest stems from the versatile chemical properties and potential applications of these hybrid molecules.
Pyridine and its derivatives are fundamental building blocks in medicinal chemistry and materials science due to their electronic properties and ability to participate in hydrogen bonding and metal coordination. researchgate.net Glycine, as the simplest amino acid, is a biocompatible and versatile building block in the synthesis of more complex molecules. nih.gov The combination of these two components in pyridine-containing glycine derivatives leads to compounds with potential applications in several areas:
Coordination Chemistry: These molecules are excellent ligands for the formation of metal complexes. The presence of multiple coordination sites (the pyridine nitrogen, the imine nitrogen, and the carboxylate oxygen) allows them to form stable chelate rings with a variety of metal ions. The resulting coordination compounds can exhibit interesting magnetic, optical, and catalytic properties.
Catalysis: Metal complexes of pyridine-containing Schiff bases have been explored as catalysts in various organic transformations. The ability to tune the electronic and steric properties of the ligand by modifying the pyridine or glycine backbone allows for the optimization of catalytic activity and selectivity.
Biomedical Applications: Schiff bases derived from amino acids and various aldehydes have been investigated for their biological activities, including antimicrobial, antifungal, and anticancer properties. The pyridine moiety can further enhance these activities and influence the pharmacokinetic properties of the compounds. The structural similarity to pyridoxal-amino acid systems, which are important in many metabolic reactions, also fuels interest in their biological roles.
Contemporary Perspectives on Azomethine Ligands
Synthetic Pathways for N-(4-Pyridinylmethylene)glycine
The primary route for the synthesis of N-(4-pyridinylmethylene)glycine is through the condensation reaction between 4-pyridinecarboxaldehyde (B46228) and glycine (B1666218). This reaction is a classic example of Schiff base formation, where the nucleophilic amino group of glycine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the imine.
Condensation Reactions: Optimization and Process Control
The synthesis of Schiff bases derived from L-tryptophan and isomeric pyridinecarboxaldehydes has been achieved through the condensation of the potassium salt of L-tryptophan with the respective pyridinecarboxaldehyde isomer in alcohol solutions. nih.gov This reaction is typically carried out at temperatures ranging from 5°C to 25°C with a 1:1 molar ratio of the reactants. nih.gov For instance, L-tryptophan is first dissolved in an alcohol solution containing potassium hydroxide (B78521) (KOH) with constant stirring under a dry nitrogen atmosphere. Subsequently, the corresponding pyridinecarboxaldehyde isomer is added to the solution and refluxed at 50°C for two hours, resulting in the formation of the Schiff base, indicated by a yellow-colored solution. nih.gov Optimal yields of 75-85% have been reported for these reactions. nih.gov
Process control is crucial for maximizing the yield and purity of the final product. Key parameters that require careful monitoring and control include:
Temperature: The reaction temperature influences the rate of both the forward reaction (imine formation) and potential side reactions. The optimal temperature range needs to be determined empirically for each specific reaction.
pH: The pH of the reaction medium is critical as the nucleophilicity of the amine and the rate of dehydration are pH-dependent.
Reactant Concentration: The molar ratio of the reactants can affect the equilibrium position of the reaction. A 1:1 molar ratio is commonly employed. nih.gov
Reaction Time: Monitoring the reaction progress over time, for example by thin-layer chromatography (TLC), is essential to determine the point of maximum conversion and avoid the formation of degradation products. rsc.org
Table 1: Process Control Parameters for Schiff Base Synthesis
| Parameter | Typical Range/Value | Purpose |
| Reactant Molar Ratio | 1:1 | To ensure efficient conversion of reactants. |
| Temperature | 5°C - 50°C | To control the reaction rate and minimize side reactions. |
| Solvent | Ethanol (B145695), Methanol | To dissolve reactants and facilitate the reaction. |
| Reaction Time | ~2 hours (reflux) | To allow the reaction to proceed to completion. |
| Atmosphere | Dry Nitrogen | To prevent oxidation of reactants or products. |
Mechanistic Studies of Imine Bond Formation
The formation of the imine bond in N-(4-pyridinylmethylene)glycine proceeds through a two-step mechanism: nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by acid- or base-catalyzed dehydration to yield the imine.
The stability of the imine formed between glycine and 4-pyridinecarboxaldehyde is a key thermodynamic factor. Studies have shown that the equilibrium for the addition of glycine to 4-pyridinecarboxaldehyde to form the corresponding imine can be determined by 1H NMR spectroscopy in D2O. An analysis of the substituent effect on the acidity of the iminium ions of glycine with benzaldehyde (B42025) and 4-pyridinecarboxaldehyde provides insights into the stability of these compounds.
The choice of solvent can significantly impact the rate and equilibrium of Schiff base formation. Protic solvents, such as ethanol and methanol, are commonly used as they can solvate the reactants and intermediates, and in some cases, participate in the proton transfer steps of the dehydration of the carbinolamine. nih.gov The polarity of the solvent can also influence the reaction; however, specific studies on the effect of a wide range of solvents on the synthesis of N-(4-pyridinylmethylene)glycine are not extensively documented. In some eco-friendly synthetic approaches, water has been successfully used as a solvent under microwave irradiation, leading to high yields and easy product isolation. nih.gov
While the condensation reaction can proceed without a catalyst, it is often accelerated by the addition of an acid or a base.
Acid Catalysis: An acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. The acid also facilitates the dehydration of the carbinolamine intermediate by protonating the hydroxyl group, turning it into a better leaving group (water).
Base Catalysis: A base can deprotonate the amino group of glycine, increasing its nucleophilicity. However, this is less common for simple Schiff base formations.
In the synthesis of related Schiff bases, the reaction is often carried out by refluxing in the presence of a catalytic amount of glacial acetic acid. jocpr.com
Purification and Isolation Techniques for Schiff Bases
After the synthesis, the crude N-(4-pyridinylmethylene)glycine needs to be purified to remove unreacted starting materials, by-products, and the catalyst. Common purification techniques include:
Recrystallization: This is a widely used method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For Schiff bases, recrystallization from hot ethanol is a common procedure. rsc.org The product is often washed with a non-polar solvent like ether after filtration. ajchem-a.com
Column Chromatography: This technique is used to separate components of a mixture based on their differential adsorption onto a stationary phase. It is particularly useful for separating the desired product from impurities with similar solubility characteristics.
Filtration and Washing: The synthesized Schiff base, which often precipitates out of the reaction mixture upon cooling, can be isolated by filtration. nih.govajchem-a.com The isolated solid is then typically washed with a suitable solvent, such as methanol, to remove soluble impurities. researchgate.net
The purity of the final product is typically assessed using techniques such as melting point determination, and spectroscopic methods like FTIR, NMR, and mass spectrometry. researchgate.net
Derivatization and Functionalization of N-(4-Pyridinylmethylene)glycine
The unique structure of N-(4-Pyridinylmethylene)glycine, featuring both a glycine moiety and a pyridinyl ring, offers multiple sites for chemical modification. These sites allow for the synthesis of a diverse range of derivatives through the targeted functionalization of either the amino acid portion or the heterocyclic aromatic ring. Such modifications are crucial for tuning the molecule's physicochemical properties and for constructing more complex chemical entities.
Modification of the Glycine Moiety
The glycine segment of the molecule presents two primary functional groups amenable to derivatization: the carboxylic acid group and the α-carbon. These sites can be selectively modified to introduce new functional groups or to extend the molecular framework.
The carboxylic acid is a versatile handle for various chemical transformations. Standard coupling procedures can be employed to form amide bonds, effectively incorporating the N-(4-pyridinylmethylene)glycine unit into peptide chains. nih.gov This process typically involves the activation of the carboxylic acid with coupling reagents followed by reaction with an amine. Esterification is another common modification, achieved by reacting the molecule with an alcohol under acidic conditions to yield the corresponding ester.
While the α-carbon-hydrogen bonds of glycine are generally not highly reactive, methods have been developed for their functionalization. nih.gov For instance, copper-catalyzed reactions can introduce aryl, vinyl, or other groups specifically at the α-position of glycine derivatives. nih.gov Such strategies allow for the site-specific introduction of diverse functionalities that are otherwise difficult to achieve. nih.gov
The following table summarizes key derivatization strategies for the glycine moiety.
| Reaction Type | Functional Group Targeted | Typical Reagents | Product Type |
|---|---|---|---|
| Amide Coupling | Carboxylic Acid (-COOH) | Amine (R-NH₂), Coupling agents (e.g., HBTU, HOBt) | Amide / Peptide |
| Esterification | Carboxylic Acid (-COOH) | Alcohol (R-OH), Acid catalyst | Ester |
| α-C-H Functionalization | α-Carbon | Nucleophiles (e.g., Phenylacetylene), Copper catalyst (CuBr) | α-Substituted Glycine Derivative |
Functionalization at the Pyridinyl Ring
The pyridine (B92270) ring is an electron-deficient heterocycle, which dictates its reactivity towards various chemical transformations. rsc.org Its electronic nature generally makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic and radical attack. rsc.orgwikipedia.org The existing substituent at the C4 position influences the regioselectivity of further functionalization.
Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyridine ring is challenging due to the deactivating effect of the nitrogen atom and requires harsh reaction conditions. quora.comquora.com When it does occur, substitution is directed to the C3 and C5 positions. quora.com A more effective strategy involves the initial formation of a pyridine N-oxide. This modification activates the ring, making the C2 and C6 positions more susceptible to electrophilic attack. quimicaorganica.org
Nucleophilic Aromatic Substitution: Nucleophilic attack is favored at the C2, C4, and C6 positions, which are electron-deficient. stackexchange.comquora.com For substitution to occur at a C-H bond, a nucleophilic radical substitution (as in the Minisci reaction) is often required, or the ring must be activated. wikipedia.orgchemistry-online.com If a good leaving group is present at the C2 or C6 position, direct nucleophilic aromatic substitution (SNAr) can proceed more readily. quimicaorganica.org
Radical Substitution (Minisci Reaction): The Minisci reaction is a powerful method for the C-H alkylation of electron-deficient heterocycles like pyridine. wikipedia.org The reaction involves the addition of a nucleophilic carbon-centered radical to the protonated pyridine ring. This typically occurs with high regioselectivity at the C2 and C6 positions. wikipedia.org Recent advancements have also enabled C4-selective alkylation by using specific blocking groups. nih.govsemanticscholar.orgacs.org
Metalation and Cross-Coupling: Direct deprotonation of the pyridine ring can be achieved using strong bases, such as organolithium reagents. This metalation typically occurs at the most acidic protons, which are at the C2 and C6 positions, ortho to the nitrogen atom. clockss.org The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of substituents. This strategy is a key component of directed ortho metalation (DoM) protocols. nih.govwikipedia.org
The table below outlines common strategies for functionalizing the pyridinyl ring.
| Reaction Type | Position(s) Targeted | Typical Reagents/Conditions | Group Introduced |
|---|---|---|---|
| Electrophilic Substitution | C3, C5 | Strong acid, high temperature (e.g., fuming H₂SO₄) | -SO₃H, -NO₂ |
| Radical Substitution (Minisci) | C2, C6 | Alkyl radical source (e.g., RCOOH, AgNO₃, (NH₄)₂S₂O₈), acid | Alkyl group |
| Directed ortho Metalation | C2, C6 | Strong base (e.g., LDA, n-BuLi), then an electrophile (E+) | Various electrophiles (E) |
| Nucleophilic Substitution (on N-oxide) | C2, C6 | 1. Oxidation (e.g., m-CPBA) to N-oxide; 2. Nucleophile | Various nucleophiles |
Ligand Design and Coordination Modes
The unique arrangement of donor atoms in N-(4-pyridinylmethylene)glycine allows for several potential binding modes, making it a versatile ligand for constructing diverse coordination architectures.
Assessment of Donor Atoms and Chelation Abilities
N-(4-pyridinylmethylene)glycine is a multidentate ligand featuring three primary potential donor atoms: the nitrogen atom of the pyridine ring, the nitrogen atom of the azomethine (imine) group, and the oxygen atoms of the carboxylate group. Schiff bases are well-regarded as "privileged ligands" due to their straightforward synthesis and rich coordination chemistry. The presence of both hard (oxygen) and borderline (nitrogen) donor atoms allows this ligand to bind effectively with a wide range of metal ions.
The geometry of the ligand allows for the formation of stable five- or six-membered chelate rings upon coordination, which is an entropically favored process. The most common chelation would involve the azomethine nitrogen and one of the carboxylate oxygens, forming a stable five-membered ring, a coordination pattern frequently observed in complexes of amino acid-derived Schiff bases.
Role of Pyridinyl Nitrogen and Azomethine Nitrogen in Coordination
The two nitrogen atoms in the ligand—pyridinyl and azomethine—play distinct but crucial roles in metal coordination.
Azomethine Nitrogen: The imine nitrogen is a primary coordination site. Its involvement is fundamental to the formation of Schiff base metal complexes, and it typically coordinates to the metal ion to form a stable chelate ring with another donor group from the ligand, such as the carboxylate oxygen. The coordination of the azomethine nitrogen is often confirmed by a characteristic shift in its C=N stretching frequency in the infrared (IR) spectrum of the resulting metal complex compared to the free ligand.
Pyridinyl Nitrogen: The nitrogen atom of the pyridine ring provides an additional coordination site. Pyridine and its derivatives are common ligands in coordination chemistry, forming stable bonds with a variety of transition metals. In N-(4-pyridinylmethylene)glycine, the pyridyl nitrogen can act as a monodentate donor to a metal center. More significantly, it can function as a bridging unit, linking two different metal centers, which is a key mechanism in the formation of polynuclear complexes and coordination polymers. The coordination of the pyridyl nitrogen can be influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.
The combination of these two nitrogen donors allows the ligand to act as a chelating agent, a bridging ligand, or both, leading to significant structural diversity in its metal complexes.
Carboxylate Group Participation in Metal Binding
The carboxylate group (-COO⁻) derived from the glycine backbone is a vital component in the ligand's coordination ability. It offers several potential binding modes:
Monodentate: One of the carboxylate oxygen atoms binds to the metal center.
Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a four-membered ring.
Bidentate Bridging: The carboxylate group bridges two different metal ions. This can occur in either a syn-syn, syn-anti, or anti-anti conformation, facilitating the assembly of polynuclear structures.
In the context of N-(4-pyridinylmethylene)glycine, the carboxylate group most commonly acts in concert with the azomethine nitrogen to form a stable five-membered chelate ring with a metal ion. This bidentate N,O-chelation is a recurring motif in the coordination chemistry of Schiff bases derived from amino acids.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with N-(4-pyridinylmethylene)glycine typically involves the reaction of the pre-formed Schiff base ligand with a suitable metal salt in an appropriate solvent.
Preparation of Mono- and Polynuclear Coordination Compounds
The structural outcome of the coordination reaction—whether a discrete mononuclear complex or a polynuclear assembly—is highly dependent on the reaction conditions and the coordination preferences of the metal ion.
Mononuclear Complexes: These compounds contain a single metal center coordinated by one or more ligand molecules. They are typically formed when the ligand acts purely as a chelating agent, satisfying the coordination sphere of the metal ion without bridging to another. For a typical octahedral metal ion like Co(II) or Ni(II), a complex with a 1:2 metal-to-ligand stoichiometry, [M(L)₂], might be formed, where the ligand coordinates in a tridentate N,N,O fashion.
Polynuclear Complexes: The formation of di-, tri-, or higher nuclearity complexes, including 1D, 2D, or 3D coordination polymers, is facilitated by the ligand's ability to bridge metal centers. The pyridyl nitrogen is the most likely group to act as a bridging linker between two metal ions that are already chelated by the azomethine-carboxylate portion of the ligand. This bridging capability is a cornerstone of crystal engineering, allowing for the rational design of metal-organic frameworks (MOFs).
The synthesis often involves refluxing a solution of the ligand and the metal salt. The resulting complexes can then be characterized by techniques such as Fourier-transform infrared (FT-IR) and UV-visible spectroscopy, elemental analysis, and single-crystal X-ray diffraction to elucidate their precise structures.
Complexation with Diverse Transition Metal Ions
The versatile donor set of N-(4-pyridinylmethylene)glycine allows it to form stable complexes with a wide array of transition metals. The coordination geometry of the resulting complexes is dictated by the electronic configuration and preferred coordination number of the central metal ion.
| Metal Ion | Typical Coordination Number | Common Geometries with Schiff Base Ligands |
| Cu(II) | 4, 5, 6 | Square planar, Square pyramidal, Distorted octahedral |
| Ni(II) | 4, 6 | Square planar, Tetrahedral, Octahedral |
| Co(II) | 4, 6 | Tetrahedral, Octahedral |
| Zn(II) | 4 | Tetrahedral |
| Mn(II) | 6 | Octahedral |
| Fe(II)/Fe(III) | 6 | Octahedral |
This table presents common coordination geometries for various transition metal ions when complexed with multidentate ligands like N-(4-pyridinylmethylene)glycine.
For instance, Cu(II), with its d⁹ configuration, is prone to Jahn-Teller distortion, often resulting in square planar or distorted octahedral geometries. Ni(II) (d⁸) can form both square planar (low-spin) and octahedral (high-spin) complexes. Co(II) (d⁷) and Zn(II) (d¹⁰) commonly adopt tetrahedral or octahedral geometries. Spectroscopic (UV-Vis) and magnetic susceptibility measurements are key techniques used to determine the geometry and electronic structure of these paramagnetic complexes.
Electronic Structure and Bonding in Metal-N-(4-Pyridinylmethylene)glycine Complexes
The electronic properties and bonding in metal complexes of N-(4-pyridinylmethylene)glycine can be rationalized using Ligand Field Theory (LFT) and Molecular Orbital (MO) theory. slideshare.net LFT, an extension of crystal field theory, considers the covalent nature of the metal-ligand bond and provides a framework for understanding the d-orbital splitting in transition metal complexes. slideshare.net The N-(4-pyridinylmethylene)glycine ligand, with its nitrogen and oxygen donor atoms, creates a specific ligand field around the central metal ion, leading to a characteristic splitting of the d-orbitals.
The magnitude of this splitting, denoted as Δ, is influenced by the nature of the metal ion and the geometry of the complex. For an octahedral complex, the d-orbitals split into two sets: the lower energy t₂g orbitals and the higher energy eg orbitals. The energy difference between these sets determines the electronic spectrum and magnetic properties of the complex.
Molecular orbital analysis provides a more detailed picture of the bonding by considering the overlap of metal and ligand orbitals to form bonding, antibonding, and non-bonding molecular orbitals. The interaction between the metal d-orbitals and the p-orbitals of the donor atoms of N-(4-pyridinylmethylene)glycine results in the formation of σ and π bonds. The pyridine ring of the ligand can also participate in π-backbonding, where electron density from the metal d-orbitals is donated into the π* orbitals of the pyridine ring. This interaction can significantly influence the stability and electronic properties of the complex.
The coordination of N-(4-pyridinylmethylene)glycine to a metal center can induce significant changes in the ligand's conformation and electronic properties. Upon chelation, the bond angles and lengths within the ligand can be altered to accommodate the geometric constraints of the metal's coordination sphere. This can lead to a more rigid conformation compared to the free ligand.
The electronic properties of the ligand are also modulated by the metal ion. The coordination of the lone pair of electrons from the donor atoms to the metal center results in a redistribution of electron density within the ligand. This effect can be observed through spectroscopic techniques such as UV-Vis and NMR spectroscopy. For instance, a shift in the absorption bands in the UV-Vis spectrum upon complexation is indicative of changes in the electronic transitions within the ligand.
The nature of the metal ion, particularly its charge and electronegativity, plays a crucial role in the extent of these changes. A more Lewis acidic metal ion will polarize the ligand to a greater extent, leading to more pronounced shifts in its electronic properties.
Reactivity and Stability of N-(4-Pyridinylmethylene)glycine Coordination Compounds
Thermogravimetric analysis (TGA) is a key technique used to evaluate the thermal stability of N-(4-pyridinylmethylene)glycine coordination compounds. The thermal decomposition of these complexes typically occurs in a stepwise manner. ubbcluj.ro
In many cases, the initial step involves the loss of solvent molecules, such as water of hydration, which may be coordinated to the metal ion or present in the crystal lattice. This is usually observed as a weight loss at relatively low temperatures.
Following dehydration, the organic ligand begins to decompose. This process can be complex, involving the cleavage of various bonds within the N-(4-pyridinylmethylene)glycine moiety. The decomposition of the pyridine ring and the glycine fragment may occur at different temperatures. The final stage of decomposition at high temperatures typically results in the formation of a stable metal oxide as the residue.
The thermal stability of the complex is influenced by the strength of the metal-ligand bonds. Complexes with stronger metal-ligand interactions generally exhibit higher decomposition temperatures. The nature of the metal ion also plays a significant role, with different metals imparting varying degrees of thermal stability to their complexes.
Table 2: General Thermal Decomposition Stages for Metal Complexes of N-Modified Glycine Ligands
| Stage | Temperature Range (°C) | Description of Mass Loss |
|---|---|---|
| 1 | 50 - 150 | Loss of lattice and/or coordinated water molecules |
| 2 | 150 - 400 | Decomposition of the organic ligand (glycine and pyridine moieties) |
Note: The temperature ranges are approximate and can vary depending on the specific metal complex and experimental conditions.
The stability and speciation of metal complexes of N-(4-pyridinylmethylene)glycine in aqueous solution are often highly dependent on the pH. The ligand itself has multiple ionizable groups, including the carboxylic acid and the pyridinium (B92312) nitrogen, which can be protonated or deprotonated depending on the pH.
Potentiometric titration is a common method used to study the pH-dependent formation of these complexes. By monitoring the pH of a solution containing the metal ion and the ligand as a function of added base, the formation constants of the various complex species can be determined.
At low pH, the ligand is typically protonated, and complex formation may be limited due to competition from protons for the ligand's donor sites. As the pH increases, the ligand deprotonates, making it a more effective chelating agent and favoring the formation of metal complexes. The distribution of different complex species (e.g., ML, ML₂) will vary with pH, with higher-order complexes often forming at higher pH values.
The pH also affects the stability of the formed complexes. Changes in pH can lead to the protonation or deprotonation of the coordinated ligand, which can alter the stability of the metal-ligand bond and potentially lead to the dissociation of the complex. Understanding this pH-dependent behavior is crucial for applications of these complexes in biological systems or as catalysts in aqueous media.
Advanced Spectroscopic and Structural Analysis
Vibrational Spectroscopy for Bond Characterization
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides profound insights into the covalent bonds within a molecule by probing their vibrational and rotational modes.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of N-(pyridin-4-ylmethylene)glycine, the FTIR spectrum is characterized by several key absorption bands that confirm the formation of the Schiff base. The most significant of these is the imine (C=N) stretching vibration, which is a definitive marker for Schiff base formation.
Based on studies of closely related Schiff bases derived from pyridine-4-carboxaldehyde, the characteristic imine C=N stretching frequency is typically observed in the region of 1620–1600 cm⁻¹. nih.gov For instance, the Schiff base synthesized from 4-pyridine carboxaldehyde and 3-aminopyridine (B143674) exhibits a C=N stretching band at 1607-1602 cm⁻¹. nih.gov Another related compound, (E)-2-(4-hydroxybenzylideneamino)acetic acid, a Schiff base from glycine (B1666218) and 4-hydroxybenzaldehyde, also shows a prominent imine band. academie-sciences.fr
Other important vibrational modes for N-(pyridin-4-ylmethylene)glycine include the stretching vibrations of the pyridine (B92270) ring, typically appearing in the 1590-1430 cm⁻¹ range. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic methylene (B1212753) group are expected above 3000 cm⁻¹ and in the 2950-2850 cm⁻¹ region, respectively. The carboxylic acid group of the glycine moiety introduces a broad O-H stretching band, typically centered around 3000 cm⁻¹, and a strong C=O stretching vibration at approximately 1720-1700 cm⁻¹.
Interactive Data Table: Expected FTIR Peaks for Glycine, N-(4-pyridinylmethylene)- (9CI)
| Functional Group | Expected Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |
| Pyridine Ring / Methylene | C-H Stretch | 3100-2850 |
| Carboxylic Acid | C=O Stretch | 1720-1700 |
| Imine | C=N Stretch | 1620-1600 |
| Pyridine Ring | C=C, C=N Ring Stretch | 1590-1430 |
Raman Spectroscopy
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. While no specific Raman spectrum for N-(pyridin-4-ylmethylene)glycine is available in the reviewed literature, studies on analogous enzymatic systems involving glycine Schiff base intermediates have utilized resonance Raman spectroscopy to identify the catalytic intermediate. nih.gov In a general Raman spectrum of this compound, the symmetric vibrations of the pyridine ring and the C=N imine bond are expected to be strong and easily identifiable, providing confirmatory evidence of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. By mapping the chemical environments of magnetically active nuclei such as ¹H and ¹³C, a detailed picture of the molecular skeleton and connectivity can be assembled.
¹H NMR Spectroscopy
The proton NMR (¹H NMR) spectrum of N-(pyridin-4-ylmethylene)glycine provides a wealth of structural information. The chemical shifts of the protons are indicative of their electronic environment. The most downfield signal is typically the azomethine proton (-CH=N-), which is highly deshielded due to the electronegativity of the nitrogen atom and the anisotropic effect of the double bond. Its resonance is expected in the range of δ 8.0-9.0 ppm.
The protons of the pyridine ring will appear as two distinct sets of signals due to the 4-substitution pattern. The protons ortho to the ring nitrogen (H-2 and H-6) are the most deshielded and are expected to appear as a doublet around δ 8.5-8.8 ppm. The protons meta to the ring nitrogen (H-3 and H-5) will resonate slightly upfield, likely as a doublet in the region of δ 7.5-7.8 ppm. The methylene protons (-CH₂-) of the glycine moiety would appear as a singlet, with a chemical shift influenced by the adjacent imine and carboxyl groups, likely in the δ 4.0-4.5 ppm range. The carboxylic acid proton (-COOH) is often broad and its chemical shift is highly dependent on the solvent and concentration, but it can typically be found in the δ 10-13 ppm region.
Interactive Data Table: Expected ¹H NMR Chemical Shifts for Glycine, N-(4-pyridinylmethylene)- (9CI)
| Proton | Multiplicity | Expected Chemical Shift (δ, ppm) |
| Azomethine (-CH=N-) | Singlet | 8.0 - 9.0 |
| Pyridine H-2, H-6 | Doublet | 8.5 - 8.8 |
| Pyridine H-3, H-5 | Doublet | 7.5 - 7.8 |
| Methylene (-CH₂-) | Singlet | 4.0 - 4.5 |
| Carboxylic Acid (-COOH) | Broad Singlet | 10.0 - 13.0 |
¹³C NMR Spectroscopy
The carbon-13 NMR (¹³C NMR) spectrum provides complementary information to the ¹H NMR spectrum, revealing the chemical environment of each carbon atom in the molecule. The imine carbon (-CH=N-) is a key diagnostic signal and is expected to resonate significantly downfield, in the range of δ 160-170 ppm. The carbonyl carbon of the carboxylic acid group will also be in a similar downfield region, typically δ 170-180 ppm.
The carbon atoms of the pyridine ring will have distinct chemical shifts. The carbon atom attached to the imine group (C-4) and the carbons adjacent to the nitrogen (C-2 and C-6) will be the most deshielded. The methylene carbon of the glycine unit is expected to appear in the range of δ 50-60 ppm.
Interactive Data Table: Expected ¹³C NMR Chemical Shifts for Glycine, N-(4-pyridinylmethylene)- (9CI)
| Carbon | Expected Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | 170 - 180 |
| Imine (C=N) | 160 - 170 |
| Pyridine C-2, C-6 | 148 - 152 |
| Pyridine C-4 | 140 - 145 |
| Pyridine C-3, C-5 | 120 - 125 |
| Methylene (-CH₂-) | 50 - 60 |
Advanced NMR Techniques for Structural Confirmation
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the methylene and pyridine carbon signals. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is crucial for confirming the connectivity across multiple bonds. For instance, an HMBC experiment would show a correlation between the azomethine proton and the C-4 carbon of the pyridine ring, as well as the methylene carbon of the glycine moiety, thus unequivocally confirming the formation of the N-(pyridin-4-ylmethylene) linkage.
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the sample. For Glycine, N-(4-pyridinylmethylene)-, soft ionization techniques are particularly useful to keep the molecule intact for molecular weight determination while providing characteristic fragmentation patterns for structural confirmation.
Electrospray Ionization (ESI) is a soft ionization technique that is highly suitable for polar molecules like Glycine, N-(4-pyridinylmethylene)-. In ESI-MS, the analyte solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For Glycine, N-(4-pyridinylmethylene)-, analysis in the positive ion mode is typical, resulting in the formation of a protonated molecule, denoted as [M+H]⁺.
Tandem mass spectrometry (ESI-MS/MS) can be employed to induce fragmentation of the parent ion, providing valuable structural information. scielo.br The fragmentation of the [M+H]⁺ ion of Glycine, N-(4-pyridinylmethylene)- would likely proceed through the cleavage of its most labile bonds. Common fragmentation pathways would include the loss of the glycine moiety or specific parts of it, and cleavage at the imine bond. The analysis of these fragment ions allows for the unambiguous identification of the compound's structure. researchgate.netnih.gov
Table 1: Hypothetical ESI-MS Fragmentation Data for Glycine, N-(4-pyridinylmethylene)- (C₈H₈N₂O₂; Molecular Weight: 164.16 g/mol)
| m/z Value | Proposed Ion | Fragmentation Pathway |
|---|---|---|
| 165.06 | [M+H]⁺ | Parent molecule + H⁺ |
| 120.05 | [M+H - COOH]⁺ | Loss of the carboxylic acid group |
| 93.06 | [C₆H₅N₂]⁺ | Cleavage of the N-CH₂ bond, retaining the pyridinylmethylene fragment |
| 78.05 | [C₅H₄N]⁺ | Fragment corresponding to the pyridine ring |
Fast Atom Bombardment (FAB) is another soft ionization technique used for non-volatile and thermally unstable compounds. wikipedia.orgnih.gov The sample is mixed with a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms, typically argon or xenon. wikipedia.orgyoutube.com This process desorbs and ionizes the analyte molecules, primarily forming quasi-molecular ions like [M+H]⁺ (in positive ion mode) or [M-H]⁻ (in negative ion mode). wikipedia.org
For Glycine, N-(4-pyridinylmethylene)-, FAB-MS would be effective in determining its molecular weight by observing the prominent [M+H]⁺ ion. youtube.com While FAB generally causes less fragmentation than hard ionization methods, some characteristic fragment ions can be observed, which aids in structural analysis. The technique has proven valuable for analyzing polar compounds such as peptides and other biomolecules. nih.govnih.gov
Table 2: Expected Quasi-Molecular Ion in FAB-MS for Glycine, N-(4-pyridinylmethylene)-
| Ion Type | Matrix | Expected m/z | Significance |
|---|---|---|---|
| [M+H]⁺ | Glycerol | 165.06 | Confirms the molecular weight of the compound. |
Electronic Spectroscopy for Electronic Transitions
Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. It provides information about the electronic structure, including the presence of chromophores and conjugated systems.
UV-Vis spectroscopy of Glycine, N-(4-pyridinylmethylene)- is expected to show absorption bands corresponding to electronic transitions within its constituent chromophores: the pyridine ring, the imine (C=N) group, and the carboxyl (COOH) group. The pyridine ring exhibits characteristic π → π* transitions, typically observed in the region around 250-270 nm. The n → π* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms of the imine and carboxyl groups occur at longer wavelengths but are generally of lower intensity.
Studies on glycine and similar molecules show that factors like pH can influence the UV absorption spectra. uark.edu For instance, changes in pH can alter the protonation state of the pyridine nitrogen and the carboxyl group, leading to shifts in the wavelength of maximum absorption (λmax) and molar extinction coefficients. uark.edu While pure glycine primarily absorbs in the shorter UV range (below 240 nm), the incorporation of the pyridinylmethylene chromophore introduces distinct absorption features at higher wavelengths. mdpi.com
Table 3: Predicted UV-Vis Absorption Bands for Glycine, N-(4-pyridinylmethylene)-
| Approximate λmax (nm) | Transition Type | Associated Chromophore |
|---|---|---|
| ~260 | π → π | Pyridine Ring |
| ~280 | n → π | Imine (C=N) |
| ~210 | n → π* | Carboxyl (C=O) |
Glycine, N-(4-pyridinylmethylene)- acts as a chelating ligand, capable of forming coordination complexes with metal ions. The formation of these complexes can give rise to intense charge-transfer (CT) bands in the UV-Vis spectrum, which are often responsible for their distinct colors. libretexts.orglibretexts.org These transitions involve the movement of an electron between molecular orbitals that are primarily centered on the metal and those centered on the ligand.
Two main types of charge transfer are relevant:
Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to a ligand-based orbital. libretexts.org For a complex of Glycine, N-(4-pyridinylmethylene)-, this would typically involve an electron moving from a d-orbital of the metal to a low-lying π* orbital of the pyridine ring. nih.gov
Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital. libretexts.org This can occur if the ligand has high-energy lone pairs and the metal has low-energy empty or partially filled orbitals.
The energy, and thus the wavelength, of these CT bands is sensitive to the nature of the metal ion, its oxidation state, and the coordination environment. nih.gov
Table 4: Hypothetical Charge Transfer Bands for a Metal Complex of Glycine, N-(4-pyridinylmethylene)- (e.g., with Fe(II))
| Transition Type | Orbital Transition | Typical Spectral Region | Characteristics |
|---|---|---|---|
| MLCT | Fe(d) → Pyridine(π*) | Visible (400-700 nm) | Intense absorption, responsible for color. |
Electron Paramagnetic Resonance (EPR) for Paramagnetic Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects transitions of unpaired electrons in a magnetic field. It is exclusively applicable to paramagnetic species, such as transition metal complexes with unpaired electrons or organic radicals. nih.gov
When Glycine, N-(4-pyridinylmethylene)- forms a complex with a paramagnetic metal ion, such as copper(II), the resulting species can be studied by EPR. nih.gov The EPR spectrum provides detailed information about the electronic and geometric structure of the metal center. mdpi.com Key parameters obtained from an EPR spectrum are the g-tensor and the hyperfine coupling tensor (A).
The g-values are indicative of the electronic environment of the unpaired electron. The hyperfine coupling arises from the interaction of the electron spin with the nuclear spin of the metal ion (e.g., ⁶³Cu and ⁶⁵Cu, both I=3/2) and with the nuclei of the coordinating ligand atoms (e.g., ¹⁴N, I=1). Analysis of the hyperfine structure can reveal the number and type of atoms coordinated to the metal center, providing direct insight into the structure of the complex in solution or in a frozen state. nih.govresearchgate.net
Table 5: Hypothetical EPR Parameters for a Cu(II) Complex of Glycine, N-(4-pyridinylmethylene)-
| Parameter | Typical Value Range | Information Provided |
|---|---|---|
| g-tensor (g∥ and g⊥) | g∥ > g⊥ ≈ 2.0 - 2.4 | Indicates the geometry of the Cu(II) center (e.g., axial, rhombic). |
| Hyperfine Coupling (A∥ and A⊥) | A∥ ≈ 120-200 x 10⁻⁴ cm⁻¹ | Relates to the covalency of the metal-ligand bond and the coordination geometry. |
| Superhyperfine Coupling (AN) | ~10-15 G | Confirms coordination of nitrogen atoms from the ligand to the Cu(II) center. |
X-ray Diffraction Analysis for Solid-State Structures
X-ray diffraction (XRD) is a cornerstone technique for the elucidation of the three-dimensional atomic and molecular structure of crystalline materials. This method relies on the scattering of X-rays by the electron clouds of atoms within a crystal lattice. The resulting diffraction pattern provides detailed information about the unit cell dimensions, space group symmetry, and the precise arrangement of atoms, enabling the determination of bond lengths, bond angles, and intermolecular interactions in the solid state.
Single Crystal X-ray Diffraction
A comprehensive search of scientific literature and crystallographic databases did not yield any publicly available single crystal X-ray diffraction data for Glycine, N-(4-pyridinylmethylene)- (9CI). Therefore, detailed information regarding its crystal system, space group, unit cell parameters, and specific intramolecular dimensions as determined by this method cannot be provided at this time.
Powder X-ray Diffraction
Similarly, no published powder X-ray diffraction (PXRD) patterns or associated data for Glycine, N-(4-pyridinylmethylene)- (9CI) were found in the available scientific literature. PXRD is a valuable technique for identifying crystalline phases and assessing sample purity. In the absence of a reference pattern for this specific compound, analysis and characterization using this method are not currently possible.
Theoretical and Computational Chemistry Approaches
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule at the quantum mechanical level.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method for determining the electronic ground state properties of molecules. For a molecule like Glycine (B1666218), N-(4-pyridinylmethylene)- (9CI), DFT calculations could provide crucial insights into its geometry, stability, and reactivity. By applying various functionals and basis sets, researchers can accurately predict bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation.
Furthermore, DFT is instrumental in calculating global reactivity descriptors. sciforum.net These descriptors, derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can quantify the molecule's electrophilicity, and chemical hardness, offering a theoretical framework for its potential chemical behavior. sciforum.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, would visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.
Ab Initio Calculations for Energetics and Reaction Paths
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are the gold standard for high-accuracy calculations of molecular energetics and reaction pathways. For Glycine, N-(4-pyridinylmethylene)- (9CI), methods such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory could be employed to:
Determine Conformational Energies: Identify and rank the relative energies of different stable conformers of the molecule. This is particularly important given the flexibility of the glycine and pyridinylmethylene moieties.
Map Reaction Pathways: Investigate the mechanisms of potential reactions, such as its synthesis or degradation. This involves locating transition state structures and calculating activation energy barriers, which are critical for understanding reaction kinetics. u-szeged.hursc.org For instance, studies on the reaction of glycine with hydroxyl radicals have successfully mapped out complex reaction pathways using high-level ab initio methods. u-szeged.hursc.org
Prediction of Spectroscopic Signatures
Computational methods are essential for interpreting and predicting spectroscopic data. For Glycine, N-(4-pyridinylmethylene)- (9CI), theoretical calculations could predict various spectra:
Vibrational Spectra (IR and Raman): By calculating the harmonic and anharmonic vibrational frequencies, one can generate theoretical IR and Raman spectra. These can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes associated with the pyridinyl, methylene (B1212753), and glycine groups.
NMR Spectra: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning experimental spectra and can help in the structural elucidation of the compound in solution.
Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. This would provide information about the electronic transitions within the molecule, particularly those involving the pyridine (B92270) ring.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.
Conformational Landscape Exploration
The presence of multiple rotatable bonds in Glycine, N-(4-pyridinylmethylene)- (9CI) suggests a complex conformational landscape. MD simulations can be used to:
Explore Conformational Space: By simulating the molecule's motion over nanoseconds or longer, MD can identify the various low-energy conformations that are accessible at a given temperature. researchgate.netnih.govnih.gov
Understand Dynamic Interconversion: Analyze the transitions between different conformers, providing a dynamic picture of the molecule's flexibility. This is crucial for understanding how the molecule might adapt its shape to interact with other molecules, such as biological receptors.
Solvation Effects and Intermolecular Interactions
The behavior of a molecule is significantly influenced by its solvent environment. MD simulations with explicit solvent models (e.g., water) can be used to study:
Solvation Structure: Analyze the arrangement of solvent molecules around the solute, including the formation of hydrogen bonds between the solvent and the functional groups of Glycine, N-(4-pyridinylmethylene)- (9CI) (the carboxylic acid, the amine, and the pyridine nitrogen). nih.govrsc.org
Intermolecular Interactions: Simulate the interaction of Glycine, N-(4-pyridinylmethylene)- (9CI) with other molecules, such as ions or potential binding partners. This can reveal the nature and strength of these interactions, which are fundamental to the molecule's function in a condensed phase. For example, MD simulations have been used to study the interaction of glycine with surfaces and other biomolecules. nih.govucl.ac.uknih.gov
Applications in Catalysis and Advanced Materials Science
Catalytic Roles of N-(4-Pyridinylmethylene)glycine and its Metal Complexes
The structure of N-(4-pyridinylmethylene)glycine, featuring a pyridine (B92270) ring, an imine bond, and a glycine (B1666218) moiety, suggests its potential as a ligand for metal-catalyzed reactions. The nitrogen atom of the pyridine and the nitrogen and oxygen atoms of the glycine portion could act as coordination sites for a variety of transition metals. Such metal complexes are often at the heart of catalytic cycles.
Homogeneous Catalysis Systems
In homogeneous catalysis, both the catalyst and the reactants exist in the same phase, typically a liquid solution. Metal complexes of ligands structurally related to N-(4-pyridinylmethylene)glycine, such as those containing pyridine and amino acid functionalities, have been explored in various reactions. These ligands can influence the steric and electronic environment of the metal center, thereby tuning the catalyst's activity and selectivity.
Heterogeneous Catalytic Systems
For heterogeneous catalysis, the catalyst is in a different phase from the reactants. N-(4-pyridinylmethylene)glycine or its metal complexes could theoretically be immobilized on solid supports like silica, alumina, or polymers. This approach offers advantages in catalyst separation and recycling. The pyridinyl group, for instance, could be a point of attachment to the support material.
Catalytic Mechanisms and Reaction Pathways
The catalytic mechanism of a hypothetical metal complex with N-(4-pyridinylmethylene)glycine would depend on the specific metal and the reaction being catalyzed. Generally, the ligand would stabilize the metal center, and the reaction would proceed through a series of steps involving substrate coordination, activation, transformation, and product release. The pyridinyl and glycine moieties could play roles in substrate binding and proton transfer steps.
Integration into Functional Materials
The electronic and structural features of N-(4-pyridinylmethylene)glycine suggest its potential as a building block for functional organic materials. The pyridine ring can act as an electron-accepting unit, while the glycine part can participate in hydrogen bonding, influencing the solid-state packing and material properties.
Development of Charge-Transfer Materials
Charge-transfer materials are characterized by the transfer of electronic charge between electron-donating and electron-accepting moieties. In principle, N-(4-pyridinylmethylene)glycine could be incorporated into such materials. The pyridinyl group can function as an acceptor, and if combined with a suitable electron-donating molecule, it could lead to materials with interesting electronic properties. The extent of charge transfer would influence the material's color, conductivity, and other physical characteristics.
Exploration in Redox-Active Systems
The integration of the N-(4-pyridinylmethylene)glycine ligand into metal complexes creates materials with significant potential as redox-active systems. The redox activity of these complexes stems from both the central metal ion and the ligand itself. The pyridine ring and the imine (azomethine) group are electrochemically active moieties that can participate in electron transfer processes.
Metal complexes featuring Schiff base ligands often exhibit quasi-reversible redox behaviors. For instance, ruthenium(II) complexes with bidentate Schiff base ligands show a Ru(III)/Ru(II) couple, indicating that the metal center can be reversibly oxidized and reduced. mdpi.com The exact potential of this redox couple is influenced by the electronic properties of the Schiff base ligand. In complexes of N-(4-pyridinylmethylene)glycine, the electron-withdrawing nature of the pyridine ring and the imine group influences the electron density at the metal center, thereby tuning its redox potential.
Furthermore, the ligand itself can be redox-active. The pyridine group can undergo reduction, and the imine bond can also be involved in electron transfer. Studies on copper complexes with poly(4-vinylpyridine) have shown that the pyridinic nitrogen coordinates with the metal, and the resulting complex exhibits distinct redox peaks in cyclic voltammetry corresponding to Cu(I)/Cu(II) transitions. researchgate.net Similar behavior is anticipated for complexes of N-(4-pyridinylmethylene)glycine. The combination of a redox-active metal and a non-innocent ligand, which can also be oxidized or reduced, leads to systems with multiple, accessible electronic states. researchgate.net This property is highly desirable for applications in molecular electronics, sensing, and electrocatalysis. For example, copper-bipyridine complexes have been shown to be effective catalysts for water oxidation, a key reaction in artificial photosynthesis, with catalytic activity occurring at a defined overpotential. nih.gov
Table 1: Representative Electrochemical Data for Related Pyridine-Based Metal Complexes
| Complex/System | Redox Couple | Potential (V vs. ref) | Technique | Source |
| Ru(L)(bpy)₂₂ (L=Schiff base) | Ru(III)/Ru(II) | ~ +1.0 | Cyclic Voltammetry | mdpi.com |
| Copper-bipyridine | Catalytic water oxidation | ~ +0.75 (overpotential) | Cyclic Voltammetry | nih.gov |
| Cu/Poly(4-vinylpyridine) | Cu(I) -> Cu(II) | ~ -0.23 vs. SCE | Cyclic Voltammetry | researchgate.net |
Note: The data presented are for analogous systems and serve to illustrate the expected redox properties. Exact potentials for Glycine, N-(4-pyridinylmethylene)- complexes would require specific experimental determination.
Biomimetic and Bio-inspired Material Applications
The structural similarity of N-(4-pyridinylmethylene)glycine metal complexes to the active sites of various metalloenzymes makes them excellent candidates for biomimetic and bio-inspired applications. The ligand mimics the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor, which reacts with amino acids in nature to catalyze a wide range of metabolic reactions. nih.gov
Natural oxygen carriers, such as hemoglobin and myoglobin, utilize a heme (iron-porphyrin) active site to reversibly bind molecular oxygen. Synthetic complexes that mimic this function are of great interest for applications in artificial blood substitutes and oxygen sensors. Cobalt(II) complexes are particularly adept at mimicking this behavior.
While iron complexes often undergo irreversible oxidation in the presence of O₂, cobalt(II) Schiff base complexes can form stable, reversible adducts with molecular oxygen. The coordination environment provided by the N-(4-pyridinylmethylene)glycine ligand, featuring nitrogen and oxygen donor atoms, is well-suited for stabilizing a cobalt center in the correct geometry for oxygen binding. The presence of a pyridine ring, in particular, is known to enhance the oxygen affinity of cobalt complexes. nih.gov
The process typically involves the formation of a Co(II)-ligand complex which then reacts with O₂ to form a mononuclear superoxide (B77818) (Co(III)-O₂⁻) or a dinuclear peroxo-bridged (μ-peroxo) species. Studies on cobalt-substituted leghemoglobin, a natural oxygen-carrying protein, show that the oxygen affinity is pH-dependent, a feature that arises from the interaction of the bound oxygen with a distal amino acid residue. nih.gov Similar structure-function relationships can be engineered into synthetic models using the N-(4-pyridinylmethylene)glycine ligand, where the carboxylate group could play a role in modulating oxygen binding and release. The addition of glycine to cobalt phosphate systems has been shown to improve their catalytic activity towards oxygen evolution, demonstrating the significant role of the amino acid moiety in modulating the interaction with oxygen species. nih.gov
The field of enzyme mimics, or artificial enzymes, seeks to create smaller, more robust molecules that replicate the catalytic efficiency and selectivity of natural enzymes. Schiff base metal complexes are a cornerstone of this field due to their structural analogy to enzyme active sites and their versatile catalytic activity. semanticscholar.org
Complexes of N-(4-pyridinylmethylene)glycine are particularly relevant as mimics for pyridoxal phosphate (PLP)-dependent enzymes. nih.gov PLP is a vitamin B6 derivative that forms a Schiff base with the amino group of an amino acid substrate, facilitating reactions such as transamination, decarboxylation, and racemization. researchgate.net A metal complex of N-(4-pyridinylmethylene)glycine essentially freezes the structure of the PLP-amino acid Schiff base intermediate, allowing it to be used as a catalyst for related transformations. For example, copper(II) complexes of Schiff bases derived from pyridinecarboxaldehydes and amino acids are studied for their catalytic potential. nih.gov
These biomimetic catalysts can perform a variety of reactions. For example, copper complexes play critical roles in catalysis, and synthetic copper complexes with peptide-like ligands have been designed to mimic the function of enzymes like peptidylglycine α-hydroxylating monooxygenase (PHM), which is a copper-dependent enzyme. nih.gov The N-(4-pyridinylmethylene)glycine ligand provides a tridentate coordination pocket (pyridyl-N, imine-N, carboxylate-O) that can stabilize various transition metals like Cu(II), Co(II), and Zn(II), which are common in the active sites of metalloenzymes. nih.gov By modifying the metal center and the ligand backbone, it is possible to tune the catalytic activity and substrate selectivity, leading to the development of custom catalysts for specific chemical transformations.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Glycine, N-(4-pyridinylmethylene)- (9CI), and how is its structural integrity validated?
- Methodological Answer : The compound is synthesized via a Schiff base condensation reaction between glycine and 4-pyridinecarbaldehyde in a polar solvent (e.g., ethanol or methanol) under reflux. Catalytic acetic acid is often used to accelerate imine formation. Post-synthesis, structural validation employs nuclear magnetic resonance (NMR) for proton and carbon environments, infrared spectroscopy (IR) to confirm the C=N bond (stretching at ~1600–1650 cm⁻¹), and mass spectrometry (MS) for molecular ion confirmation. Crystallographic analysis (XRD) may resolve stereochemical details .
Q. What purification strategies are recommended for removing unreacted precursors or by-products?
- Methodological Answer : Recrystallization using ethanol-water mixtures (70:30 v/v) is effective for removing unreacted glycine. Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) isolates the Schiff base from polar by-products. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at λ = 254 nm, targeting ≥95% purity for experimental use .
Q. How should researchers handle hygroscopic or reactive intermediates during synthesis?
- Methodological Answer : Store intermediates in anhydrous conditions (desiccators with silica gel) and use inert atmospheres (N₂/Ar) during reactions. Gloveboxes are recommended for moisture-sensitive steps. Safety protocols from chemical handling guidelines (e.g., PPE, fume hoods) should be strictly followed, as outlined in safety data sheets for analogous glycine derivatives .
Advanced Research Questions
Q. What computational approaches predict the compound’s reactivity in catalytic or biological systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s electronic structure, including frontier molecular orbitals (HOMO/LUMO) and charge distribution. Molecular docking studies (AutoDock Vina) assess interactions with biological targets (e.g., enzymes), while molecular dynamics simulations (GROMACS) evaluate stability in aqueous environments .
Q. How does the pyridinylmethylene moiety influence electrochemical properties, and what applications arise from this behavior?
- Methodological Answer : Cyclic voltammetry (CV) in non-aqueous solvents (e.g., THF with 0.1 M [n-Bu₄N][PF₆]) reveals redox activity at ~-2.06 V vs. Ag/AgCl, attributed to the pyridine ring’s electron-withdrawing effect. This property is exploitable in designing redox-active ligands for transition-metal catalysts or sensors .
Q. What evidence supports its potential as a pesticidal or herbicidal agent, and how can structure-activity relationships (SAR) be optimized?
- Methodological Answer : Structural analogs (e.g., diethatyl-ethyl, a glycine-derived herbicide) demonstrate that the pyridinyl group enhances binding to acetolactate synthase (ALS), a target in weed control. SAR studies involve synthesizing derivatives with varied substituents on the pyridine ring (e.g., electron-withdrawing groups at the 3-position) and testing inhibitory activity via enzyme assays .
Q. What stability challenges arise under varying pH and temperature conditions, and how are they mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
